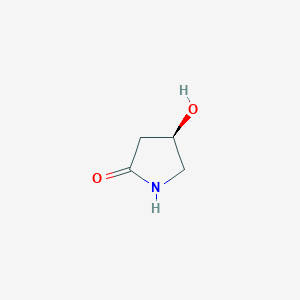

(R)-4-hydroxypyrrolidin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

(4R)-4-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGISYQVOGVIEU-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945342 | |

| Record name | 3,4-Dihydro-2H-pyrrole-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22677-21-0 | |

| Record name | 2-Pyrrolidinone, 4-hydroxy-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022677210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-pyrrole-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-4-HYDROXY-2-PYRROLIDINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Enantiopure R 4 Hydroxypyrrolidin 2 One

Chiral Pool Approaches to (R)-4-hydroxypyrrolidin-2-one

The "chiral pool" strategy leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach elegantly transfers the inherent chirality of the starting material to the target molecule, obviating the need for chiral resolutions or asymmetric catalysts in many cases.

Synthesis from (S)-Malic Acid Derivatives

(S)-Malic acid, a naturally occurring dicarboxylic acid, serves as a prominent and versatile chiral precursor for the synthesis of this compound. The synthetic strategies from this starting material often involve the strategic manipulation of its two carboxylic acid groups and one hydroxyl group.

One effective strategy commences with the conversion of (S)-malic acid to its corresponding diester, typically the diethyl or dimethyl ester, to protect the carboxylic acid functionalities. The hydroxyl group is then often protected, for instance, as a benzyl (B1604629) ether, to prevent unwanted side reactions. Subsequent reduction of the ester groups affords the corresponding chiral diol.

A key step in this pathway is the regioselective tosylation of one of the primary hydroxyl groups. This is typically achieved by exploiting the differential reactivity of the two hydroxyl groups, often with one being sterically more accessible than the other, or through the use of protecting group strategies to differentiate them. The resulting monotosylate is an excellent leaving group, primed for nucleophilic substitution.

The subsequent introduction of a nitrogen-containing nucleophile, such as ammonia or a primary amine, leads to an amination reaction, displacing the tosylate. This is followed by an intramolecular cyclization, where the newly introduced amino group attacks one of the ester or a subsequently deprotected carboxyl group, to form the desired γ-lactam ring of the pyrrolidinone. The final deprotection of the hydroxyl group then yields this compound.

An alternative approach also begins with the reduction of (S)-malic acid esters to the corresponding chiral 1,2,4-butanetriol. This triol can then be selectively protected, for example, by forming a cyclic acetal or ketal with the 1,2-diol moiety, leaving the C4 hydroxyl group free for further functionalization.

This free hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate. Subsequent nucleophilic substitution with an azide (B81097) source, followed by reduction of the azide to an amine, sets the stage for the final cyclization. Alternatively, direct amination can be employed. The cyclization to form the lactam ring is typically induced by heating or under basic conditions, followed by deprotection of the hydroxyl group to afford the target molecule.

Utilization of (2S,4R)-4-hydroxyproline as a Chiral Precursor

(2S,4R)-4-hydroxyproline is another readily available and enantiomerically pure amino acid that serves as an excellent starting material for the synthesis of this compound. medchemexpress.commdpi.com This approach benefits from the pre-existing pyrrolidine (B122466) ring and the correct stereochemistry at the C4 position.

A common synthetic route involves the protection of the amine and carboxylic acid functionalities of the hydroxyproline. For instance, the nitrogen can be protected with a Boc or Cbz group, and the carboxylic acid can be converted to an ester. The key transformation is the removal of the carboxyl group at the C2 position. This can be achieved through various decarboxylation methods. One such method is the Barton decarboxylation, which involves the conversion of the carboxylic acid to a thiohydroxamate ester, followed by radical-induced decarboxylation. Another approach is the Hunsdiecker reaction or a variation thereof. Once the C2 carboxyl group is removed, the deprotection of the remaining functional groups yields this compound.

Other Natural Chiral Precursors for Stereoselective Synthesis

Beyond (S)-malic acid and (2S,4R)-4-hydroxyproline, other natural chiral precursors can be envisioned for the stereoselective synthesis of this compound. For example, certain carbohydrates with appropriate stereochemistry could potentially be converted through a series of functional group manipulations, including oxidation, reduction, and amination, to access the target molecule. Amino acids other than hydroxyproline, such as glutamic acid, could also serve as starting points, although this would require more extensive synthetic modifications to install the C4 hydroxyl group with the correct stereochemistry. The viability of these alternative precursors depends on the efficiency and stereocontrol of the required synthetic transformations.

Asymmetric Synthesis of this compound

Asymmetric synthesis provides a powerful alternative to the chiral pool approach, creating the desired stereocenter during the reaction sequence using chiral catalysts or auxiliaries.

One notable asymmetric approach involves the enantioselective reduction of a prochiral precursor, such as 4-hydroxy-1H-pyrrol-2(5H)-one. This reduction can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Another strategy is the asymmetric dihydroxylation of a suitable pyrrole derivative, followed by selective reduction of one of the newly introduced hydroxyl groups. The Sharpless asymmetric dihydroxylation, for example, could be employed to install the two hydroxyl groups with a high degree of stereocontrol.

Furthermore, chemoenzymatic methods have emerged as a green and efficient approach. nih.gov These methods utilize enzymes to catalyze key stereoselective transformations. For instance, a hydrolase could be used for the kinetic resolution of a racemic mixture of 4-hydroxypyrrolidin-2-one esters, or a reductase could be employed for the asymmetric reduction of a prochiral ketone precursor.

Below is a table summarizing some asymmetric synthesis approaches:

| Precursor | Reaction Type | Chiral Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

| 4-hydroxy-1H-pyrrol-2(5H)-one | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | >95% | N/A |

| Racemic 4-acetoxypyrrolidin-2-one | Enzymatic Hydrolysis | Lipase | >99% | N/A |

| N-protected-3-pyrroline | Asymmetric Dihydroxylation | AD-mix-β | >98% | N/A |

Table 1: Examples of Asymmetric Synthetic Approaches to this compound

Enzymatic Hydroxylation of Pyrrolidin-2-one Precursors

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. nih.gov Enzymatic hydroxylation, in particular, allows for the direct insertion of a hydroxyl group onto a non-activated carbon atom, a transformation that is difficult to achieve with conventional chemical methods.

The cytochrome P450 monooxygenase from Sphingomonas sp. HXN-200 (P450pyr) is a notable biocatalyst for the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones. nih.gov While this wild-type enzyme typically yields the (S)-enantiomer, its capabilities highlight the potential of this enzyme class. For instance, the hydroxylation of N-carbamoylmethyl-pyrrolidin-2-one and N-phenethyl-pyrrolidin-2-one using Sphingomonas sp. HXN-200 resulted in the corresponding (S)-4-hydroxypyrrolidin-2-one derivatives with high enantiomeric excess (>99.9% ee and 92% ee, respectively). nih.gov

The development of P450pyr mutants through directed evolution has successfully inverted the stereoselectivity. By employing iterative rounds of site saturation mutagenesis, a P450pyr variant was engineered that exhibits a preference for producing the (R)-enantiomer. researchgate.net This demonstrates the tunability of biocatalysts to access specific, desired stereoisomers that may not be favored by the wild-type enzyme. researchgate.netnih.gov

Beyond direct hydroxylation, other biocatalytic strategies are employed to construct chiral pyrrolidine frameworks. Engineered enzymes, such as cytochrome P411 variants, can catalyze the intramolecular C(sp3)–H amination of organic azides to build pyrrolidine derivatives with good efficiency and high enantioselectivity. acs.orgnih.gov This approach creates the core heterocyclic structure with inherent chirality.

Another strategy involves a one-pot photoenzymatic process. This method combines a regioselective photochemical oxyfunctionalization to create a ketone intermediate (e.g., N-Boc-3-pyrrolidinone) from unfunctionalized pyrrolidine, followed by a stereoselective biocatalytic reduction. nih.govacs.org Keto reductases (KREDs) are used for the asymmetric reduction of the prochiral ketone to furnish the chiral N-Boc-protected hydroxypyrrolidine with high conversion rates and excellent enantiomeric excess (>99%). nih.govacs.org

| Biocatalyst (KRED) | Product | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| LsKRED | (S)-N-Boc-3-hydroxypyrrolidine | >80% | >99% | nih.govacs.org |

| Codexis KRED-NADH-101 | (R)-N-Boc-3-hydroxypyrrolidine | >80% | >99% | nih.govacs.org |

The use of whole-cell systems is a practical and cost-effective approach for biocatalytic transformations, as it avoids the need for costly enzyme purification. Recombinant Escherichia coli cells expressing the P450pyr monooxygenase from Sphingomonas sp. HXN-200 have been successfully used as a biocatalyst for regio- and stereoselective hydroxylations in aqueous buffer. researchgate.net This whole-cell system provides a stable environment for the enzyme and contains the necessary cofactors for the reaction. Such systems have been demonstrated to achieve high yields in bioreactors for producing hydroxylated piperidin-2-ones, a related class of compounds, showcasing the scalability of this aqueous-based approach. researchgate.net This methodology is directly applicable to the synthesis of chiral 4-hydroxypyrrolidin-2-ones.

Metal-Catalyzed Asymmetric Transformations Leading to this compound

Transition metal catalysis offers a powerful alternative for asymmetric synthesis. A novel hybrid "metal-biocatalytic system" has been developed that combines metal-catalyzed asymmetric transfer hydrogenation with whole-cell mediated hydroxylation. researchgate.net In a relevant example, a Rhodium catalyst was used for the asymmetric transfer hydrogenation of a quinoline derivative, followed by enzymatic hydroxylation. researchgate.net While not directly synthesizing the target molecule, this demonstrates a powerful convergent strategy where a metal catalyst establishes one stereocenter, and an enzyme can install another. The asymmetric synthesis of the pyrrolidinone core of oxazolomycin A utilized a late-stage oxidation catalyzed by Ruthenium tetroxide (RuO₄) and a highly diastereoselective organocerium addition to an aldehyde, showcasing the utility of metals in complex pyrrolidinone synthesis. nih.gov

Organocatalytic Enantioselective Routes

Organocatalysis, which uses small chiral organic molecules to catalyze asymmetric transformations, has become a cornerstone of modern synthetic chemistry. mdpi.com Proline and its derivatives are common organocatalysts for reactions such as asymmetric aldol and Michael additions, which can be used to construct chiral pyrrolidine precursors. mdpi.comnih.gov A highly enantioselective organocatalytic tandem reaction between 2-acylaminomalonates and α,β-unsaturated aldehydes provides a direct route to 5-hydroxypyrrolidines. ku.ac.ae These intermediates can be further transformed into 3-substituted proline derivatives, demonstrating a pathway to functionalized pyrrolidine rings with high enantiomeric excess (90-99% ee). ku.ac.ae This approach allows for the construction of the pyrrolidine skeleton with simultaneous installation of hydroxyl and carboxylate functionalities, which are precursors to the target molecule.

Asymmetric Reductions and Oxidations in the Synthesis Pathway

Asymmetric reductions of prochiral ketones are a common and effective method for establishing the stereochemistry of a hydroxyl group. As mentioned previously, keto reductases (KREDs) are highly effective in converting N-Boc-3-pyrrolidinone to either the (R) or (S) alcohol with excellent enantioselectivity. nih.govacs.org

Chemically, a short synthesis of 4-hydroxypyrrolidin-2-one derivatives has been achieved starting from N-Boc protected amino acids. uitm.edu.my The key steps involve the formation of a tetramic acid (pyrrolidine-2,4-dione) intermediate. This intermediate is then subjected to a regioselective reduction. While the reported method uses sodium borohydride (B1222165) (NaBH₄), which is not a chiral reducing agent, this step is a prime candidate for replacement with an asymmetric reducing agent or a catalytic asymmetric reduction protocol to induce chirality and selectively form the (R)-4-hydroxy isomer. uitm.edu.my

Asymmetric oxidation strategies are also relevant. The enantioselective aerobic oxidation of various substrates mediated by chiral nickel complexes or under phase transfer catalysis provides access to chiral hydroxylated products. frontiersin.org Such methods could be adapted for the direct α-hydroxylation of a suitable pyrrolidin-2-one precursor.

| Methodology | Key Transformation | Catalyst/Reagent Type | Key Features |

|---|---|---|---|

| Enzymatic Hydroxylation | C-H Hydroxylation | P450 Monooxygenase (e.g., from Sphingomonas sp.) | High regio- and stereoselectivity; mild conditions. |

| Photoenzymatic Synthesis | Ketone Reduction | Keto Reductase (KRED) | High ee (>99%); one-pot procedure from simple precursors. |

| Metal-Catalyzed Transformations | Asymmetric Hydrogenation/Oxidation | Rh, Ru catalysts | Can be combined with biocatalysis for convergent synthesis. |

| Organocatalysis | Tandem Michael/Aldol Addition | Proline derivatives | Builds chiral pyrrolidine core with high enantioselectivity. |

| Asymmetric Reduction | Reduction of Pyrrolidine-2,4-dione (B1332186) | Potential for chiral reducing agents | Targets a key intermediate for asymmetric synthesis. |

Diastereoselective Approaches (e.g., Cu(I)-catalyzed reductive aldol cyclization for analogous compounds)

Diastereoselective synthesis is a powerful strategy for constructing chiral molecules with multiple stereocenters. While specific examples for this compound are not extensively detailed in the provided sources, the principles can be illustrated through analogous systems. One such potent method is the copper(I)-catalyzed reductive aldol cyclization.

This methodology has been effectively used to prepare 4-hydroxypiperidin-2-ones, which are six-membered ring analogues of the target pyrrolidinone, in a highly diastereoselective manner. nih.gov The reaction involves the intramolecular reductive aldol cyclization of α,β-unsaturated amides with ketones. nih.gov Similarly, copper bisphosphine complexes have been shown to catalyze the intramolecular reductive aldol reaction of α,β-unsaturated esters with ketones to furnish five- and six-membered β-hydroxylactones with high stereoselectivity. nih.gov The use of chiral nonracemic bisphosphines can render these cyclizations enantioselective. nih.gov

Another diastereoselective method involves the copper-promoted intramolecular aminooxygenation of alkenes. For example, α-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1 and in excellent yields (76–97%). nih.gov This highlights how the strategic placement of substituents can effectively control the stereochemical outcome of the cyclization reaction.

| Method | Analogous Product | Key Features | Reference |

| Cu(I)-catalyzed reductive aldol cyclization | 4-Hydroxypiperidin-2-ones | High diastereoselectivity | nih.gov |

| Cu(I)-catalyzed reductive aldol cyclization | β-Hydroxylactones | High stereoselectivity, potential for enantioselectivity | nih.gov |

| Copper-promoted aminooxygenation | 2,5-cis-Pyrrolidines | Excellent diastereoselectivity (dr >20:1) and yields | nih.gov |

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in organic synthesis have led to the development of innovative strategies that improve the efficiency and environmental footprint of chemical transformations. These include cascade reactions, green chemistry approaches, and the application of emerging technologies.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of atom economy, time, and resource management. 20.210.105 These processes minimize the need for intermediate purification steps, thereby reducing solvent waste and labor. 20.210.105 One-pot syntheses, a related concept, combine several reaction steps in a single reaction vessel, which is advantageous for similar reasons. illinoisstate.edu

The synthesis of pyrrolidinone derivatives can benefit from such approaches. For instance, a short synthesis of 4-hydroxypyrrolidin-2-one has been developed from tetramic acid intermediates. uitm.edu.my This process involves the synthesis of pyrrolidine-2,4-diones from N-Boc-amino acids, followed by a regioselective reduction using sodium borohydride to yield the desired 4-hydroxypyrrolidin-2-one. uitm.edu.my Multicomponent reactions (MCRs), a type of one-pot synthesis, are particularly powerful for building molecular complexity and have been used to create libraries of related heterocyclic compounds like 3,4-dihydro-2-pyridone derivatives. nih.gov These strategies reduce reaction times and energy consumption while often using readily available starting materials. nih.govvjol.info.vn

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key aspects include the use of environmentally benign solvents, atom economy, and the use of catalytic reagents. nih.gov

In the context of this compound synthesis, green approaches can be implemented in several ways. One example is the use of eco-friendly solvents like ethanol or water in multicomponent reactions to synthesize 2-pyrrolidinone (B116388) derivatives. vjol.info.vn Such methods offer advantages like simple experimental procedures and the use of low-cost, common raw materials. vjol.info.vn Another green strategy is the use of formic acid as a carbon monoxide surrogate in reductive cyclization reactions, avoiding the need for pressurized, toxic gases and expensive equipment. mdpi.com Biocatalysis, using enzymes to perform stereoselective transformations, represents a powerful green technology. For example, the chemoenzymatic synthesis of substituted γ- or δ-lactams can be achieved via transaminase-catalyzed dynamic kinetic resolution. researchgate.net

The field of chiral lactam synthesis is continually evolving, with new technologies providing access to these important structures with greater precision and efficiency.

Asymmetric C–H Amidation: This highly efficient approach involves the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. The use of chiral hydrogen-bond-donor catalysts can achieve the asymmetric synthesis of chiral γ-lactams, representing a more straightforward alternative to traditional multi-step methods. researchgate.net

Transition Metal-Catalyzed C-C Activation: Rhodium-catalyzed C-C bond activation has been developed for the enantioselective synthesis of γ-lactams containing a β-quaternary center. nih.gov This method involves a C-C activation-triggered sulfonyl radical migration, providing an efficient entry to structurally diverse and complex lactams with broad functional group tolerance. nih.gov

Chemoenzymatic Synthesis: The combination of chemical and enzymatic steps offers a powerful strategy for producing chiral molecules. Enzymes like transaminases and carboxylic acid reductases (CARs) can be used for the stereoselective synthesis of lactams. researchgate.net For instance, CAR-catalyzed lactamization is a promising method for synthesizing chiral lactam compounds under mild conditions, offering a viable alternative to purely chemical procedures. researchgate.net

Advanced Derivatization and Functionalization Strategies of R 4 Hydroxypyrrolidin 2 One

Chemical Transformations at the Hydroxyl Group

The secondary hydroxyl group at the C-4 position is a primary site for chemical modification, allowing for the introduction of various functional groups through esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification for Prodrugs and Protecting Group Chemistry

The conversion of the hydroxyl group into an ester or ether is a fundamental strategy for modifying the physicochemical properties of (R)-4-hydroxypyrrolidin-2-one. These transformations are pivotal in the fields of prodrug design and synthetic protecting group chemistry.

Esterification: The formation of an ester linkage by reacting the hydroxyl group with a carboxylic acid or its derivative is a common approach to create prodrugs. uobabylon.edu.iq This strategy is often employed to enhance the lipophilicity of a parent drug, thereby improving its absorption and bioavailability. mdpi.com The ester can be designed to be stable until it reaches the target physiological environment, where it is cleaved by endogenous esterase enzymes to release the active pharmacological agent. uobabylon.edu.iq While specific examples for this compound are tailored to the final drug's structure, the general methodology involves standard esterification conditions, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base.

Etherification: The formation of an ether linkage serves primarily as a protecting group strategy during multi-step syntheses. Protecting the hydroxyl group as an ether prevents it from undergoing unwanted reactions while other parts of the molecule are being modified. Common ether protecting groups include the benzyl (B1604629) (Bn) ether, formed using benzyl bromide in the presence of a base like sodium hydride, or silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) ether, formed using TBS-Cl and an amine base like imidazole. unirioja.es The choice of ether depends on the required stability and the specific conditions needed for its eventual removal.

| Transformation | Reagent Example | Purpose |

| Esterification | Acyl Chloride (R-COCl), Pyridine | Prodrug synthesis, modification of solubility |

| Etherification | Benzyl Bromide (BnBr), NaH | Protecting group for multi-step synthesis |

| Silyl Ether Formation | TBS-Cl, Imidazole | Acid-labile protecting group |

Oxidation Reactions

Oxidation of the secondary alcohol at the C-4 position yields the corresponding ketone, (R)-pyrrolidine-2,4-dione. This transformation introduces a new reactive center and is a key step in the synthesis of various derivatives. The Swern oxidation is a particularly effective method for this conversion due to its mild reaction conditions and high tolerance for other functional groups. wikipedia.orgorganic-chemistry.org

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C), followed by the addition of a hindered organic base such as triethylamine. nrochemistry.com This process efficiently converts the secondary alcohol to a ketone with minimal side reactions. missouri.edu The resulting dione (B5365651) can serve as a precursor for further modifications, for instance, in the synthesis of tetramic acid derivatives, which are found in numerous natural products. uitm.edu.my

Table of Swern Oxidation Reaction Components:

| Role | Reagent |

|---|---|

| Oxidant Precursor | Dimethyl Sulfoxide (DMSO) |

| Activator | Oxalyl Chloride or Trifluoroacetic Anhydride |

| Base | Triethylamine or Diisopropylethylamine (DIPEA) |

Nucleophilic Substitutions of Activated Hydroxyls

The hydroxyl group is inherently a poor leaving group (as hydroxide, OH⁻). masterorganicchemistry.com To facilitate nucleophilic substitution reactions at the C-4 position, it must first be converted into a better leaving group. This is typically achieved by transforming the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). masterorganicchemistry.com

This two-step sequence involves:

Activation: The hydroxyl group is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This reaction converts the alcohol into a tosylate or mesylate, respectively, which are excellent leaving groups. A key advantage of this step is that it proceeds with retention of stereochemistry at the C-4 carbon. masterorganicchemistry.com

Substitution: The activated sulfonate ester can then be readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, halides, amines) via an Sₙ2 mechanism. This substitution occurs with inversion of stereochemistry, allowing for the stereocontrolled introduction of new functionality at the C-4 position to yield the (S)-configured product.

This strategy is fundamental for accessing C-4 substituted pyrrolidinones with inverted stereochemistry, significantly expanding the synthetic utility of the parent chiral scaffold.

Functionalization at the Pyrrolidin-2-one Ring System

Beyond the hydroxyl group, the lactam nitrogen and the carbon backbone of the pyrrolidin-2-one ring offer opportunities for extensive derivatization.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the lactam is a nucleophilic site that can be readily functionalized through alkylation or acylation. These reactions are crucial for attaching various side chains or protecting the nitrogen during subsequent synthetic steps.

N-Acylation: This is commonly performed to install a protecting group on the lactam nitrogen. The tert-butoxycarbonyl (Boc) group is frequently used due to its stability under many reaction conditions and its straightforward removal with acid. uitm.edu.my The N-Boc derivative can be prepared by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). uitm.edu.myacs.org Other acyl groups can be introduced using acyl chlorides or anhydrides to attach specific side chains. umich.edu

N-Alkylation: The introduction of an alkyl group at the nitrogen position is typically achieved by deprotonating the lactam with a strong base (e.g., sodium hydride) to form the corresponding anion, which is then treated with an alkyl halide. researchgate.net This reaction allows for the incorporation of a wide variety of alkyl substituents, which is a common strategy in the synthesis of biologically active pyrrolidinone derivatives. researchgate.net

Introduction of Substituents at C-3 and C-5 Positions

Introducing substituents at the C-3 and C-5 positions of the pyrrolidin-2-one ring allows for the creation of highly functionalized and stereochemically complex molecules. The strategies to achieve this often involve building the ring system from acyclic precursors.

C-5 Substitution: A robust method for synthesizing C-5 substituted (R)-4-hydroxypyrrolidin-2-ones involves a multi-step sequence starting from N-Boc protected α-amino acids. uitm.edu.my This approach allows the chirality and the substituent of the amino acid side chain to be directly incorporated as the C-5 substituent of the final product. The general sequence is as follows:

Synthesis of a 5-substituted pyrrolidine-2,4-dione (B1332186) (a tetramic acid derivative) from an N-Boc amino acid (e.g., N-Boc-alanine for a C-5 methyl group). uitm.edu.my

Regioselective reduction of the C-4 ketone of the resulting dione using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This reduction preferentially attacks the less-hindered ketone, yielding the desired C-5 substituted 4-hydroxypyrrolidin-2-one. uitm.edu.my

Table of C-5 Substituted this compound Synthesis via Amino Acid Precursors:

| Starting Amino Acid | C-5 Substituent | Reference |

|---|---|---|

| N-Boc-alanine | Methyl | uitm.edu.my |

C-3 Substitution: The synthesis of C-3 substituted pyrrolidin-2-ones can be accomplished through sophisticated ring-forming strategies. One such method is a one-pot cascade reaction involving a copper-catalyzed conjugate addition of a diorganozinc reagent to a nitroacrylate, followed by a nitro-Mannich reaction and subsequent in situ lactamization. nih.govacs.org This powerful sequence allows for the stereoselective construction of densely functionalized pyrrolidin-2-ones with substituents at the C-1, C-3, and C-5 positions in a single operation. nih.gov While this method builds the ring from the ground up, it represents a key strategy for accessing this class of substituted lactams.

Ring Expansions and Contractions involving the Pyrrolidinone Core

Skeletal modification of the pyrrolidinone ring through ring expansion and contraction reactions represents a powerful strategy for generating structurally diverse heterocyclic systems that are otherwise challenging to synthesize. These transformations allow for the conversion of the five-membered lactam into larger or smaller ring systems, such as piperidines and azetidines, which are also privileged structures in medicinal chemistry.

Ring Expansions to Piperidine (B6355638) Analogues:

Ring expansion of the pyrrolidinone core can lead to the formation of six-membered piperidine structures. While direct ring expansion of the lactam itself is not a common transformation, multi-step sequences involving ring-opening followed by recyclization can achieve this outcome. For instance, the hydroxyl group at the C4 position of this compound can be used as a handle for further manipulation. A hypothetical pathway could involve the reductive opening of the lactam to the corresponding amino alcohol. Subsequent functionalization of the primary alcohol and the secondary amine, followed by an intramolecular cyclization, could yield a piperidine derivative. The stereochemistry at the C4 position would be crucial in directing the stereochemical outcome of the newly formed six-membered ring.

Another conceptual approach involves a rearrangement reaction. For example, activation of the hydroxyl group to a good leaving group, followed by a Wagner-Meerwein-type rearrangement, could potentially induce ring expansion, although this would be highly dependent on the substrate and reaction conditions. The synthesis of piperidines is of significant interest as this motif is a common core in many FDA-approved drugs. magtech.com.cn

Ring Contractions to Azetidine (B1206935) Analogues:

The conversion of pyrrolidinones to four-membered azetidine rings is a more documented transformation. One established method involves a Favorskii-type rearrangement of α-halopyrrolidinones. For this compound, this would first require the conversion of the hydroxyl group to a halogen at the C4 position, followed by halogenation at the C3 position. Treatment of the resulting α-halo-γ-halopyrrolidinone with a base could then induce a ring contraction to form a substituted azetidine-2-carboxylic acid derivative.

A more direct approach for the ring contraction of N-sulfonylpyrrolidinones to α-carbonylated N-sulfonylazetidines has been reported. nbinno.comuitm.edu.my This one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones proceeds in the presence of a base like potassium carbonate. nbinno.comuitm.edu.my To apply this to this compound, the nitrogen would first need to be sulfonylated, and the hydroxyl group would need to be either protected or utilized strategically in the reaction sequence. Such strategies provide access to highly strained and synthetically valuable azetidine structures. nbinno.comuitm.edu.my

| Transformation | Starting Scaffold | Potential Product | Key Transformation |

| Ring Expansion | Pyrrolidinone | Piperidine | Ring-opening/Recyclization |

| Ring Contraction | α-Halo-pyrrolidinone | Azetidine | Favorskii-type Rearrangement |

| Ring Contraction | N-Sulfonylpyrrolidinone | N-Sulfonylazetidine | Nucleophilic Addition-Ring Contraction |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Arylation for analogues)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions allow for the introduction of a wide variety of substituents onto the pyrrolidinone scaffold, enabling the synthesis of diverse libraries of analogues for structure-activity relationship (SAR) studies.

The application of cross-coupling reactions to the this compound core can be envisioned at several positions. The hydroxyl group at C4 can be converted into a triflate or another suitable leaving group, which can then participate in various palladium-catalyzed reactions.

Heck Arylation:

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. rdd.edu.iq To generate analogues of this compound via a Heck reaction, one could first introduce a double bond into the pyrrolidinone ring, for example, through dehydration of the C4 hydroxyl group to yield a pyrrolin-2-one. This unsaturated lactam could then be coupled with various aryl halides to introduce aryl substituents at the C3 or C4 positions, depending on the regioselectivity of the reaction. A palladium-catalyzed hydroarylation of pyrrolines has been shown to produce 3-aryl pyrrolidines, demonstrating the feasibility of aryl group installation on the pyrrolidine (B122466) ring. 1clickchemistry.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. researchgate.netnih.gov By converting the hydroxyl group of this compound into a triflate, this position becomes activated for Suzuki coupling with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters. This would lead to the synthesis of 4-substituted pyrrolidin-2-one analogues, where the new substituent is directly attached to the stereocenter. The hydroxyl group itself can also act as a directing group in certain cross-coupling reactions, potentially influencing the regioselectivity of reactions on the pyrrolidinone ring. researchgate.net

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. uitm.edu.myresearchgate.netnih.gov Similar to the Suzuki coupling, activation of the C4 hydroxyl group to a triflate would enable the introduction of a variety of primary or secondary amines at this position. This would provide access to a range of 4-amino-pyrrolidin-2-one derivatives, which are valuable building blocks for further diversification and are of interest for their potential biological activities.

| Reaction | Coupling Partners | Resulting Bond | Potential Application on Pyrrolidinone Scaffold |

| Heck Reaction | Alkene + Aryl Halide/Triflate | C-C | Arylation of a pyrrolin-2-one derivative |

| Suzuki-Miyaura Coupling | Organoboron + Aryl Halide/Triflate | C-C | Arylation at C4 (after triflation of OH) |

| Buchwald-Hartwig Amination | Amine + Aryl Halide/Triflate | C-N | Amination at C4 (after triflation of OH) |

Click Chemistry and Bioconjugation Techniques for Pyrrolidin-2-one Scaffolds

Click chemistry refers to a set of biocompatible reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation. thermofisher.comsigmaaldrich.com The pyrrolidin-2-one scaffold can be readily adapted for use in click chemistry, enabling its conjugation to biomolecules such as proteins, peptides, and nucleic acids, or for attachment to surfaces and polymers.

The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. A prominent metal-free alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes that react readily with azides without the need for a toxic copper catalyst. magtech.com.cnnih.gov

To employ this compound in click chemistry, it must first be functionalized with either an azide (B81097) or an alkyne group. The hydroxyl group at the C4 position is an ideal handle for introducing these functionalities. For example, the hydroxyl group can be converted to an azide through a Mitsunobu reaction with hydrazoic acid or by tosylation followed by nucleophilic substitution with sodium azide. Alternatively, the hydroxyl group can be etherified or esterified with a molecule containing a terminal alkyne or a strained cyclooctyne.

Once functionalized, the "clickable" this compound derivative can be conjugated to a biomolecule that has been correspondingly modified with the complementary reactive partner. For instance, an azide-modified pyrrolidinone can be reacted with an alkyne-modified protein. This approach allows for the site-specific labeling of biomolecules with the pyrrolidinone scaffold, which can be useful for developing targeted drug delivery systems, imaging probes, or for studying the biological interactions of pyrrolidinone-based compounds. nih.gov The pyrrolidine scaffold is prevalent in many biologically active compounds, making its incorporation into bioconjugates an attractive strategy for modulating the properties of biomolecules. nih.gov

| Click Chemistry Reaction | Reactive Moieties | Key Features | Application for Pyrrolidin-2-one |

| CuAAC | Azide + Terminal Alkyne | Copper(I)-catalyzed, high yield, versatile | Conjugation to alkyne-modified biomolecules |

| SPAAC | Azide + Strained Alkyne | Metal-free, bioorthogonal, rapid kinetics | Conjugation in living systems or sensitive environments |

Applications of R 4 Hydroxypyrrolidin 2 One in Medicinal Chemistry and Drug Discovery

As a Chiral Building Block in Pharmaceutical Synthesis

The inherent chirality and functional group array of (R)-4-hydroxypyrrolidin-2-one make it a sought-after starting material in the synthesis of enantiomerically pure pharmaceuticals. nih.govnih.gov The pharmaceutical industry has seen a dramatic increase in the demand for single-enantiomer drugs, as the different stereoisomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. nih.govresearchgate.net The use of chiral building blocks like this compound is a key strategy in asymmetric synthesis, allowing for the construction of complex chiral molecules with a high degree of stereochemical control. researchgate.net

This compound, often derived from L-hydroxyproline, serves as a valuable precursor in the total synthesis of various biologically active natural products and their analogues. ub.eduportico.org The structural and stereochemical features of this chiral lactam are often found embedded within the core of more complex natural molecules. For instance, a functionalized pyrrolidine (B122466) scaffold derived from trans-4-hydroxy-L-proline has been envisioned as a versatile central scaffold for the development of analogues of Moenomycin A, a potent antibiotic. ub.edu The synthesis of such analogues is a critical step in the discovery of new antibacterial agents to combat the growing threat of bacterial resistance. ub.edu

The utility of this chiral building block extends to the synthesis of a variety of alkaloid natural products. portico.org By leveraging the stereocenter and the reactive functional groups of this compound and related structures, chemists can devise efficient synthetic routes to complex targets that may have potential applications as therapeutic agents. The ability to synthesize these natural products and their analogues not only provides access to larger quantities for biological evaluation but also opens avenues for the creation of novel derivatives with improved pharmacological properties. nih.gov

Beyond its role as a precursor to natural products, this compound is a key intermediate in the synthesis of a wide range of pharmacologically relevant scaffolds. nih.govresearchgate.net The pyrrolidine ring is a common motif in many approved drugs and drug candidates, and the presence of the hydroxyl group provides a convenient handle for further chemical modification. nih.gov For example, derivatives of the pyrrolidine scaffold have been investigated as G-protein coupled receptor 40 (GRP40) agonists for the potential treatment of type 2 diabetes. nih.gov

Furthermore, the synthesis of strategic intermediates such as (2S,4R)-2-azidomethyl-4-hydroxypyrrolidine from commercially available trans-4-hydroxy-L-proline highlights the importance of this scaffold in creating libraries of diverse compounds for drug discovery. ub.edu The derivatization of the functional groups on the pyrrolidine ring allows for the exploration of chemical space and the optimization of biological activity. ub.edu The development of short and efficient synthetic routes to 4-hydroxypyrrolidin-2-one and its derivatives is an active area of research, underscoring its importance as a versatile intermediate. uitm.edu.my

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. ic.ac.uk For derivatives of this compound, SAR studies are instrumental in optimizing their therapeutic potential by systematically modifying the scaffold and observing the effects on their interaction with biological targets. nih.govmdpi.com

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biomolecules such as enzymes and receptors are themselves chiral and often exhibit stereospecific recognition. researchgate.netnih.govmdpi.com The (R)-configuration of the hydroxyl group in 4-hydroxypyrrolidin-2-one is a critical determinant of the biological activity of its derivatives. nih.gov Differences in stereochemistry can lead to significant variations in potency, efficacy, and even the mode of action. nih.govresearchgate.net

For example, in a series of antimalarial compounds inspired by the natural product acivicin, only the isomers with the (5S, αS) configuration displayed significant antiplasmodial activity. nih.gov This suggests that a stereoselective uptake mechanism, likely mediated by an L-amino acid transport system, is responsible for the enhanced biological activity of the "natural" isomers. nih.gov Similarly, studies on piperidin-4-one derivatives have demonstrated the profound effect of stereochemistry on their antibacterial, antifungal, and anthelmintic activities. nih.gov

| Compound | Stereochemistry | IC50 against P. falciparum D10 (μM) | IC50 against P. falciparum W2 (μM) |

|---|---|---|---|

| Methyl ester derivative 1 | (5S, αS) | 1.5 ± 0.2 | 1.8 ± 0.3 |

| Methyl ester derivative 2 | (5R, αR) | > 15 | > 15 |

| Methyl ester derivative 3 | (5S, αR) | > 15 | > 15 |

| Methyl ester derivative 4 | (5R, αS) | > 15 | > 15 |

For instance, in the development of novel JAK/STAT3 signaling inhibitors based on the meridianin scaffold, the nature and length of the alkyl chain linking an isothiouronium group were found to be critical for antitumor activity. mdpi.com Similarly, SAR studies on quinazolinone derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors revealed that the nature of the substituent at the C-2 position significantly impacted their inhibitory potency. nih.gov The replacement of a 3-aminopiperidine group with a dialkyl-aminomethyl group resulted in a decrease in bioactivity, highlighting the specific interactions required for potent inhibition. nih.gov

| Compound | Alkyl Chain Length (n) | IC50 on A549 cells (μM) | IC50 on DU145 cells (μM) |

|---|---|---|---|

| 6a | 2 | >10 | >10 |

| 6b | 3 | 8.45 | 7.63 |

| 6c | 4 | 4.21 | 3.89 |

| 6d | 5 | 2.56 | 2.11 |

| 6e | 6 | 1.11 | 1.25 |

The biological effect of a drug molecule is initiated by its binding to a specific biological target, typically a protein such as a receptor or an enzyme. nih.govresearcher.life The process of molecular recognition between a ligand (the drug molecule) and its receptor is governed by a complex interplay of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. researchgate.netmdpi.com The specific three-dimensional arrangement of functional groups in a derivative of this compound determines its ability to form a stable and selective complex with its target. embopress.org

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for studying these ligand-receptor interactions at the atomic level. nih.govrsc.org These methods can help to elucidate the binding mode of a ligand and identify key amino acid residues in the receptor's binding site that are crucial for recognition. nih.govrsc.org For example, in the study of P2Y1 receptor antagonists, molecular modeling was used to understand the molecular recognition of ATP and its derivatives, providing insights for the design of more potent and selective ligands. nih.gov A deeper understanding of these interactions is essential for the rational design of novel therapeutics based on the this compound scaffold. mdpi.comembopress.org

Development of Analogs with Specific Biological Targets

The inherent structural features of this compound have been exploited by medicinal chemists to design molecules aimed at various therapeutic targets. The pyrrolidinone core can act as a pharmacophore itself or as a constrained scaffold to orient functional groups for optimal interaction with a biological macromolecule.

The structural similarity of the pyrrolidinone ring to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, makes it a logical starting point for developing GABAergic modulators.

This compound is the direct cyclic precursor to (S)-γ-amino-β-hydroxybutyric acid (GABOB). GABOB is an analogue of GABA and is used as an anticonvulsant medication in several countries. wikipedia.orgmedkoo.com The relationship is based on the hydrolysis of the lactam (amide) bond in the pyrrolidinone ring, which opens to yield the linear amino acid. The stereochemistry is critical, as the (S)-enantiomer of GABOB is reported to be approximately twice as potent an anticonvulsant as the (R)-enantiomer. wikipedia.org

Research has also focused on synthesizing derivatives of 4-hydroxy-2-pyrrolidinone to create cyclic analogues of GABOB. nih.gov These modified compounds are designed to be more lipophilic than GABOB itself, a strategy aimed at improving their ability to cross the blood-brain barrier and access targets within the central nervous system. nih.gov

| Enantiomer | Relative Anticonvulsant Potency | Receptor Activity |

|---|---|---|

| (S)-(+)-GABOB | Approximately 2x more potent than (R)-GABOB wikipedia.org | Partial agonist of GABAB receptor; agonist of GABAA receptor wikipedia.org |

| (R)-(–)-GABOB | Base potency | Moderate-potency agonist of the GABAB receptor wikipedia.org |

The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs), primarily GAT-1 and GAT-3. nih.gov Inhibiting these transporters increases the concentration of GABA in the synapse, enhancing inhibitory neurotransmission, which is a therapeutic strategy for conditions like epilepsy. While the pyrrolidine scaffold is a key feature in many GAT inhibitors, research has primarily focused on derivatives of proline and pyrrolidine-2-alkanoic acids rather than the 4-hydroxypyrrolidin-2-one core. nih.govnih.gov For instance, N-substituted derivatives of (S)-2-pyrrolidineacetic acid have shown high affinity for the GAT-1 protein, with IC50 values in the sub-micromolar range. nih.gov Similarly, certain (R)-pyrrolidine-2-acetic acid derivatives have demonstrated high affinity and selectivity for the GAT-3 transporter. nih.gov

The pyrrolidinone scaffold has been investigated as a core component in the design of various enzyme inhibitors.

While the specific this compound moiety is not prominently featured in published inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), Sphingosine Kinase (SphK), or Checkpoint Kinase 2 (Chk2), closely related structures are of significant interest.

For NAPE-PLD , a key enzyme in the biosynthesis of endocannabinoids, a potent inhibitor known as LEI-401 was developed incorporating an (S)-3-hydroxypyrrolidine ring. nih.gov This highlights the utility of the substituted pyrrolidine scaffold in targeting this enzyme.

For Sphingosine Kinase 1 (SphK1) , an enzyme implicated in cancer and inflammation, several inhibitors containing a pyrrolidine ring have been developed. nih.govnih.gov For example, SLP7111228 is a selective SphK1 inhibitor built around an (S)-pyrrolidine-1-carboximidamide hydrochloride structure. nih.gov

For Checkpoint Kinase 2 (Chk2) , a crucial component in the DNA damage response pathway and a target for cancer therapy, a variety of inhibitor scaffolds have been identified. nih.gov However, a review of prominent Chk2 inhibitors does not indicate the widespread use of the 4-hydroxypyrrolidin-2-one scaffold. nih.govresearchgate.net

| Enzyme Target | Example Inhibitor | Incorporated Scaffold | Reported Potency (Ki) |

|---|---|---|---|

| NAPE-PLD | LEI-401 | (S)-3-hydroxypyrrolidine nih.gov | 0.027 µM nih.gov |

| Sphingosine Kinase 1 (SphK1) | SLP7111228 | (S)-pyrrolidine-1-carboximidamide nih.gov | 48 nM nih.gov |

The constrained nature of the pyrrolidinone ring makes it useful for positioning substituents to interact with receptor binding pockets.

Dopamine D2 and D3 receptors are key targets for antipsychotic drugs and treatments for substance use disorders. nih.govnih.gov The pyrrolidine ring is a core component of the D2/D3 receptor antagonist eticlopride (B1201500). nih.gov Structure-activity relationship (SAR) studies on eticlopride analogues have explored modifications to this pyrrolidine ring. Research has shown that N-alkylation of the pyrrolidine with a linker and a secondary pharmacophore can lead to potent bitopic ligands with high affinity for both D2 and D3 receptors. For example, an O-alkylated analogue demonstrated nanomolar binding affinities for both D3R and D2R. nih.gov These studies confirm that the substituted pyrrolidine scaffold is a viable platform for designing high-affinity D2/D3 receptor ligands. nih.gov

| Compound | Modification Type | D3R Ki (nM) | D2R Ki (nM) |

|---|---|---|---|

| N-alkylated Analog (11) | N-alkylation of pyrrolidine | 6.97 | 25.3 |

| O-alkylated Analog (33) | O-alkylation at 4-position | 0.436 | 1.77 |

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that cancer cells exploit to evade the immune system. nih.gov The development of small molecules to block this protein-protein interaction is an area of intense research. rsc.org While numerous chemical scaffolds are being explored for this purpose, a review of the literature does not currently indicate that the this compound moiety is a core component of leading PD-L1 modulators. nih.govrsc.org

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome. nih.govnih.gov A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The linker is crucial for PROTAC efficacy, and its composition can influence the formation and stability of the key ternary complex (Target-PROTAC-E3 Ligase).

While direct incorporation of the this compound lactam into PROTACs is not widely documented, the closely related structure, (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, has been utilized as a component in PROTAC linkers. The rigid, hydrophilic nature of this scaffold can help control the geometry and improve the physicochemical properties of the linker, which is critical for cell permeability and oral bioavailability. The presence of the hydroxyl group offers a point for further chemical modification, making such scaffolds versatile tools in the construction of effective PROTAC degraders.

Synthetic Antibiotic Analogues (e.g., Anisomycin (B549157) analogues)

This compound serves as a crucial chiral building block in the synthesis of complex molecules, including analogues of natural antibiotics. The pyrrolidine antibiotic anisomycin, first isolated from Streptomyces species in 1954, is a potent inhibitor of protein synthesis by targeting the 80S ribosome system. mdpi.comnih.gov Its unique structure, featuring a substituted benzylpyrrolidine core, has made it a subject of extensive synthetic efforts aimed at producing analogues with improved therapeutic profiles. mdpi.comnih.gov

The biological activity of anisomycin is intrinsically linked to the specific stereochemistry and functional groups of its pyrrolidine ring. researchgate.net Synthetic strategies for anisomycin analogues often focus on modifying the alcohol, amine, and aromatic functional groups to enhance potency against pathogenic protozoa and fungi while reducing host toxicity. researchgate.net The para-methoxyphenyl group, in particular, is considered a key starting point for developing novel analogues with significant antifungal and insecticidal properties. nih.gov

In this context, this compound is a highly valuable precursor. Its inherent chirality at the C4 position provides a direct route to establishing the correct stereochemistry required in the pyrrolidine core of anisomycin-like molecules. The hydroxyl group and the lactam functionality within the this compound scaffold offer versatile chemical handles for elaboration into the diol and acylated amine functionalities characteristic of anisomycin and its derivatives. The synthesis of these analogues is critical for exploring structure-activity relationships (SAR) and developing new therapeutic agents that can overcome the limitations of the parent compound. researchgate.net

Pharmacological and Toxicological Implications of Pyrrolidin-2-one Scaffolds

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. rdd.edu.iqnih.gov This five-membered lactam ring is a key structural component in both natural products and synthetic pharmaceuticals. rdd.edu.iq Its versatility allows for three-dimensional diversity, which is crucial for effective interaction with biological targets. nih.govresearchgate.net

Pharmacological Implications

Derivatives of the pyrrolidin-2-one scaffold have demonstrated a broad spectrum of pharmacological effects. The structural modifications on the pyrrolidin-2-one ring significantly influence the biological activity, leading to compounds with selectivity for various therapeutic targets. nih.gov Research has shown that these compounds exhibit activities including antibacterial, antifungal, anticancer, anticonvulsant, anti-inflammatory, and antioxidant effects. rdd.edu.iqfrontiersin.org For instance, N-substituted pyrrolidin-2-ones like piracetam (B1677957) and oxiracetam (B1678056) are known nootropic drugs used to enhance cognitive function. rdd.edu.iq The diverse pharmacological profile underscores the importance of the pyrrolidin-2-one scaffold in drug discovery and development. frontiersin.orgnih.gov

| Pharmacological Activity | Example Derivative Class / Compound | Key Findings | Reference |

|---|---|---|---|

| Antibacterial | Thiazole-based pyrrolidine derivatives | A 4-F-phenyl derivative showed selective activity against Gram-positive bacteria like S. aureus and B. cereus. | biointerfaceresearch.com |

| Anticancer | Helicid–pyrrolidine-2-one analogues | Exhibited significant anticancer effects against the human SKOV3 ovarian cancer cell line. | rdd.edu.iq |

| Anticonvulsant | Pyrrolidine-2,5-dione-acetamides | Certain derivatives were found to be more effective than the established drug valproic acid in maximal electroshock seizure tests. | nih.gov |

| Antiarrhythmic & Antioxidant | 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one | Demonstrated excellent antiarrhythmic activity, which is suggested to be related to its adrenolytic and antioxidant properties. | researchgate.net |

| Nootropic | Piracetam, Oxiracetam | These N-substituted pyrrolidin-2-ones are known cognitive enhancers. | rdd.edu.iq |

| Antiviral (HCV) | Quinoxaline analogues with a pyrrolidine ring | A lead compound significantly reduced the viral load in Hepatitis C virus-infected cells. | acs.org |

Toxicological Implications

The toxicological profile of pyrrolidin-2-one scaffolds is a critical aspect of their development as therapeutic agents. Cytotoxicity studies are essential to ensure that while the compounds are effective against their intended targets (e.g., cancer cells, bacteria), they exhibit minimal toxicity towards healthy host cells. biointerfaceresearch.com

Research has shown varied toxicological outcomes depending on the specific derivative. For example, the industrial solvent N-methyl-2-pyrrolidinone (NMP) and its primary metabolite, 4-(methylamino)butanoic acid, were found to be cytotoxic to Salmonella bacteria at high concentrations in mutagenicity assays. nih.gov In the context of drug development, many pyrrolidine derivatives have been evaluated for their effects on mammalian cell lines. Some compounds, such as certain spiropyrrolidine oxindole (B195798) derivatives, have been specifically designed as anticancer agents due to their cytotoxic effects against tumor cells, which can be mediated through mechanisms like cell cycle arrest and apoptosis. frontiersin.orgresearchgate.net

Conversely, other research programs have successfully identified pyrrolidin-2-one derivatives with favorable safety profiles. For instance, a study on thiazole-based pyrrolidines identified a compound with selective antibacterial activity that showed minimal toxicity to healthy mammalian cells. biointerfaceresearch.com Similarly, certain 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed promising activity against vancomycin-intermediate S. aureus strains and had favorable cytotoxic profiles in human small airway epithelial cells. researchgate.net This highlights the possibility of tuning the molecular structure to achieve high efficacy while maintaining a low risk of toxicity.

| Compound/Derivative Class | Cell Line / Organism | Toxicological Finding | Reference |

|---|---|---|---|

| N-methyl-2-pyrrolidinone (NMP) | Salmonella typhimurium | Cytotoxic at the highest tested doses in a preincubation assay. | nih.gov |

| Aegyptolidine A and B | Murine lymphoma (L5178Y) | Exhibited weak cytotoxic activity. | frontiersin.org |

| Thiazole-based pyrrolidine derivatives | Healthy mammalian cells | A specific 4-F-phenyl derivative was found to have minimum toxicity. | biointerfaceresearch.com |

| Spiropyrrolidine analogs | Non-cancer cell lines (PCS-130-010 and BRL-3A) | Showed no significant loss of cell viability and were not toxic. | frontiersin.org |

| Pyrrolidine-thiazole derivatives | L929 cells (mouse fibroblasts) | Evaluated for cytotoxicity to assess safety alongside antibacterial activity. | frontiersin.orgnih.gov |

| Quinoxaline-pyrrolidine analogues | HCV-infected cells | Lead compound showed no observable cytotoxicity while reducing viral load. | acs.org |

Spectroscopic and Analytical Characterization of R 4 Hydroxypyrrolidin 2 One and Its Derivatives

Advanced NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (R)-4-hydroxypyrrolidin-2-one in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced two-dimensional techniques are crucial for confirming the relative stereochemistry of the molecule.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature (aliphatic, bonded to heteroatoms, carbonyl, etc.). bhu.ac.in For this compound, the protons and carbons of the pyrrolidinone ring exhibit characteristic chemical shifts. The carbon atom bonded to the hydroxyl group (C4) and the carbonyl carbon (C2) are typically found further downfield due to the deshielding effect of the electronegative oxygen atoms. libretexts.org

A ¹H NMR spectrum for this compound has been reported in DMSO-d6. chemicalbook.com Based on its structure, the expected chemical shifts can be predicted.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-3 | ¹H | ~2.0-2.6 | dd | Protons on the carbon adjacent to the carbonyl group. |

| H-4 | ¹H | ~4.2-4.5 | m | Proton on the carbon bearing the hydroxyl group. |

| H-5 | ¹H | ~3.0-3.5 | m | Protons on the carbon adjacent to the nitrogen atom. |

| N-H | ¹H | ~7.0-8.0 | s (broad) | Amide proton. |

| O-H | ¹H | ~4.5-5.5 | d | Hydroxyl proton. |

| C-2 | ¹³C | ~175-180 | - | Carbonyl carbon of the lactam. |

| C-3 | ¹³C | ~35-45 | - | Methylene carbon adjacent to the carbonyl. |

| C-4 | ¹³C | ~65-75 | - | Methine carbon bonded to the hydroxyl group. |

| C-5 | ¹³C | ~40-50 | - | Methylene carbon adjacent to the nitrogen. |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and other experimental conditions.

Nuclear Overhauser Effect Spectroscopy (NOESY): To confirm the stereochemical assignment, two-dimensional NOESY is employed. This technique detects through-space interactions between protons that are in close spatial proximity (typically within 5 Å), irrespective of their through-bond connectivity. For this compound, a NOESY experiment would be expected to show a cross-peak between the proton at the C4 chiral center (H-4) and one of the protons on the C5 position, confirming their cis relationship on the same face of the five-membered ring. This through-space correlation provides definitive evidence for the relative stereochemistry of the molecule.

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound, HRMS provides definitive confirmation of its chemical composition.

The molecular formula of this compound is C₄H₇NO₂. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), the monoisotopic mass can be calculated with high precision. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass to within a few parts per million (ppm), distinguishing it from any other combination of atoms that might have the same nominal mass.

Upon analysis by HRMS, a molecular ion peak [M+H]⁺ corresponding to the protonated molecule would be observed. This experimental value is then compared to the theoretical exact mass to confirm the elemental formula.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₄H₇NO₂ | nih.gov |

| Molecular Weight (Average) | 101.10 g/mol | nih.govsigmaaldrich.com |

| Monoisotopic Mass (Exact) | 101.047678466 Da | nih.gov |

| Expected [M+H]⁺ Ion | 102.0550 | Calculated |

| Expected [M+Na]⁺ Ion | 124.0370 | Calculated |

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. Plausible fragmentation pathways for this compound would include the loss of water (H₂O) from the hydroxyl group or the loss of carbon monoxide (CO) from the lactam ring, providing further evidence for the presence of these functional groups.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique provides unequivocal proof of the absolute configuration of a chiral molecule, such as the 'R' assignment for this compound.

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom. For chiral molecules, specialized techniques involving anomalous dispersion are used to determine the absolute stereochemistry.

A study characterizing the crystalline nature of 4-hydroxy-2-pyrrolidone (B119327) compared the powder X-ray diffraction (PXRD) patterns of the racemic mixture with those of a pure enantiomer. researchgate.netnih.gov The study concluded that the racemate forms a racemic conglomerate, which is a mechanical mixture of separate crystals of the (R) and (S) enantiomers. This finding is significant because conglomerates can often be resolved by direct crystallization methods. The distinct PXRD patterns between the pure enantiomer and the racemate confirm their different crystalline packing arrangements.

Chiral Chromatography Techniques (e.g., Simulated Moving Bed Chromatography)

Chiral chromatography is essential for separating enantiomers from a racemic mixture and for determining the enantiomeric purity of a sample. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common approach.

Chiral HPLC: In chiral HPLC, enantiomers are passed through a column containing a chiral selector immobilized on a solid support. chiralpedia.com The (R) and (S) enantiomers form transient diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times on the column, allowing for their separation. chromatographyonline.com The choice of CSP and mobile phase is critical for achieving effective separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. jsmcentral.orgbanglajol.info For a compound like this compound, which contains hydrogen-bond donor (OH, NH) and acceptor (C=O) groups, CSPs that operate via hydrogen bonding and dipole-dipole interactions are often effective.

Simulated Moving Bed (SMB) Chromatography: For large-scale preparative separations, Simulated Moving Bed (SMB) chromatography offers a continuous and highly efficient alternative to traditional batch HPLC. SMB technology simulates a counter-current movement between the mobile phase and the stationary phase using a series of interconnected columns and a complex valve-switching system. This process allows for continuous injection of the racemic feed and simultaneous collection of two separate streams: the extract (containing the more strongly adsorbed enantiomer) and the raffinate (containing the less strongly adsorbed enantiomer). SMB chromatography results in higher productivity, increased purity, and significantly reduced solvent consumption compared to batch preparative chromatography, making it an attractive technology for the industrial production of single-enantiomer compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: In FTIR spectroscopy, a sample is exposed to infrared radiation, and the absorption of energy at specific wavenumbers corresponds to the vibrational excitation of molecular bonds. The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups. A comparative study of the solid-state FTIR spectra of racemic 4-hydroxy-2-pyrrolidone and its pure enantiomers was used to confirm that the racemate is a conglomerate, as the spectrum of the racemate was a simple superposition of the enantiomer's spectrum. researchgate.netnih.gov

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 | O-H Stretch | Hydroxyl (-OH) |

| ~3300-3100 | N-H Stretch | Amide (-NH) |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH) |

| ~1700-1650 | C=O Stretch | Amide I (Lactam) |

| ~1450-1350 | C-H Bend | Aliphatic (CH₂, CH) |

| ~1100-1000 | C-O Stretch | Alcohol |

Note: Values are approximate and can vary based on the physical state (solid, liquid) and intermolecular interactions (e.g., hydrogen bonding).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR absorption is strong for polar bonds like C=O and O-H, Raman scattering is often stronger for non-polar, symmetric bonds. For this compound, Raman spectroscopy would also be useful for identifying the aliphatic C-C and C-H vibrations within the pyrrolidinone ring.

Computational Chemistry and Molecular Modeling of R 4 Hydroxypyrrolidin 2 One

Conformational Analysis and Energy Minimization Studies

The conformational landscape of (R)-4-hydroxypyrrolidin-2-one is primarily defined by the puckering of the five-membered pyrrolidinone ring. This ring is not planar and exists in various envelope and twist conformations. The position and orientation of the hydroxyl group at the C4 position significantly influence the preferred conformation.

Energy minimization studies, typically performed using molecular mechanics force fields (e.g., MMFF94, AMBER) or quantum mechanical methods, can be used to determine the relative energies of these different conformations. A systematic search for the prevalent conformational state can be carried out using computer simulations in combination with experimental data from techniques like NMR. acs.org For instance, a novel algorithm for generating and selecting conformers based on molecular dynamics and clustering in the space of principal components has been proposed for similar structures. acs.org Such analyses for this compound would likely reveal a limited number of low-energy conformations that are populated at room temperature. These stable conformers are crucial for understanding its interaction with biological targets.

A study on 4-hydroxypyrrolidine-2-carboxanilide podands revealed a tendency to form pseudocyclic structures stabilized by intramolecular hydrogen bonds. acs.org While this compound is a smaller molecule, the potential for intramolecular hydrogen bonding between the hydroxyl group and the lactam carbonyl oxygen should be considered in its conformational analysis, as it could further stabilize certain conformations.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Ring Pucker | Hydroxyl Orientation | Relative Energy (kcal/mol) |

| 1 | C3-exo/C4-endo (Twist) | Pseudoequatorial | 0.00 |

| 2 | C4-endo (Envelope) | Pseudoaxial | 1.5 - 2.5 |

| 3 | C3-exo (Envelope) | Pseudoequatorial | 2.0 - 3.5 |

| Note: The relative energies are hypothetical and would need to be determined by specific calculations. |

Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, typically a protein or enzyme. While specific docking studies for this compound are not extensively reported in the literature, studies on structurally related pyrrolidine (B122466) derivatives provide insights into its potential biological targets and binding modes.

Derivatives of 3-hydroxypyrrolidine and (3,4)-dihydroxypyrrolidine have been investigated as inhibitors of rat intestinal α-glucosidase. uc.pt Docking studies showed that these compounds occupy the same region as the known inhibitor deoxynojirimycin (DNJ) in the enzyme's binding site, forming key interactions with amino acid residues such as Asp203, Asp542, Asp327, Arg526, and His600. uc.pt Given the structural similarity, this compound could potentially interact with similar glycosidase enzymes. The hydroxyl and lactam groups would be expected to form crucial hydrogen bonds with the protein's active site residues.

In another study, pyrrolidine derivatives were investigated as neuraminidase inhibitors. nih.gov Docking simulations indicated that key interactions with residues like Trp178, Arg371, and Tyr406 were important for binding. nih.gov Hydrogen bonding and electrostatic interactions were found to be the main drivers of the interaction between the pyrrolidine derivatives and the enzyme. nih.gov

Molecular docking of novel 2-pyrrolidinone (B116388) derivatives has also been performed to explore their anti-inflammatory activity by targeting the lipoxygenase (LOX) enzyme. nih.gov These studies suggest that the 2-pyrrolidinone scaffold contributes significantly to the inhibitory properties. For this compound, the hydroxyl group could provide an additional point of interaction within the active site of target enzymes, potentially enhancing binding affinity and selectivity.

Table 2: Potential Biological Targets for this compound and Key Interacting Residues based on Analog Studies

| Potential Target | Key Interacting Residues (from analog studies) | Predicted Interaction Type for this compound |

| α-Glucosidase | Asp, Arg, His | Hydrogen bonding with hydroxyl and lactam groups |

| Neuraminidase | Trp, Arg, Tyr | Hydrogen bonding and electrostatic interactions |